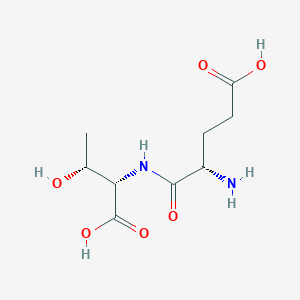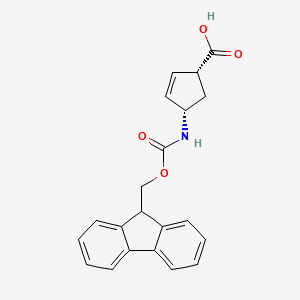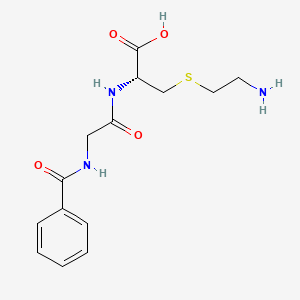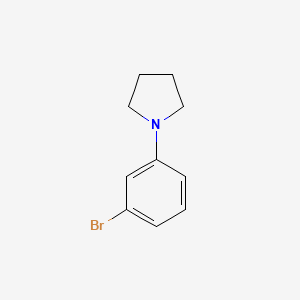
1-(3-Bromophenyl)pyrrolidine
説明
Synthesis Analysis
The synthesis of bromophenyl compounds often involves multi-step reactions, including cyclization, bromination, and other transformations. For instance, the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks involves Fischer indole cyclization in polyphosphoric acid . Similarly, the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid includes steps like nucleophilic substitution, cyclization, bromination, and hydrolysis . These methods could potentially be adapted for the synthesis of 1-(3-Bromophenyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often characterized by X-ray diffraction, which reveals the conformation of the rings and the presence of intermolecular interactions such as hydrogen bonds and π-π interactions . For example, the crystal structure of a 4-(2-bromophenyl) compound showed a distorted boat conformation for the pyridine ring and the existence of non-classical hydrogen bonds . These structural features are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, including coupling reactions and transformations involving their functional groups. The papers describe the use of bromophenyl compounds in one-pot oxidation/Suzuki coupling reactions , which could be relevant for the functionalization of 1-(3-Bromophenyl)pyrrolidine. The presence of a bromine atom in these compounds typically makes them suitable for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds, such as their luminescent properties, are influenced by their molecular structure . The papers do not provide specific data on the physical properties of 1-(3-Bromophenyl)pyrrolidine, but based on the related compounds, one could expect it to have properties suitable for applications in materials science or as intermediates in organic synthesis. The presence of bromine suggests that it would have a relatively high molecular weight and might display reactivity typical of aryl halides.
科学的研究の応用
Structural and Conformational Studies
- The structural characteristics of compounds similar to 1-(3-Bromophenyl)pyrrolidine have been a subject of research, revealing various molecular conformations and interactions. For instance, compounds with bromophenyl groups and pyrrolidine rings have been studied for their conformations, demonstrating envelope conformations in pyrrolidine rings and analyzing interactions like C—H⋯π and π–π interactions within their crystal structures (Saravanan et al., 2010).
Synthesis of Luminescent Polymers
- Luminescent polymers containing bromophenyl and pyrrolidine units have been synthesized and characterized for their fluorescence properties. These polymers exhibit strong fluorescence, high quantum yield, and notable Stokes shifts, demonstrating potential applications in materials science (Zhang & Tieke, 2008).
Molecular Interaction and Hydrogen Bonding Patterns
- Compounds with bromophenyl and pyrrolidine structures are studied for their hydrogen bonding patterns, highlighting the role of intramolecular and intermolecular interactions in determining molecular stability and conformation (Balderson et al., 2007).
Antioxidant and Anticholinergic Activities
- Research has delved into the synthesis of pyrrolidine derivatives, analyzing their antioxidant and anticholinergic activities. These studies provide insights into the potential therapeutic applications of such compounds in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
Anticancer and Antiproliferative Effects
- Novel pyrazole derivatives containing bromophenyl and pyrrolidine units have demonstrated significant anticancer and antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ananda et al., 2017).
Enantioselective Synthesis and Molecular Docking
- Enantiomerically pure pyrrolidine derivatives have been synthesized and subjected to molecular docking studies, revealing their potential as antithrombin agents. This highlights the importance of stereochemistry and molecular modeling in drug design and discovery (Ayan et al., 2013).
Antibacterial Activity of Novel Derivatives
- Cyanopyridine derivatives, synthesized using bromophenyl and pyrrolidine structures, have been evaluated for their antibacterial activity, showing promising results against various bacterial strains. This suggests their potential utility in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety And Hazards
1-(3-Bromophenyl)pyrrolidine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H301 . Precautionary statements include P301 + P330 + P331 + P310 . It should be stored in a refrigerator .
特性
IUPAC Name |
1-(3-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNYQBWULWGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426845 | |
| Record name | 1-(3-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrrolidine | |
CAS RN |
219928-13-9 | |
| Record name | 1-(3-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
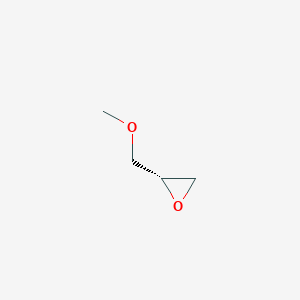
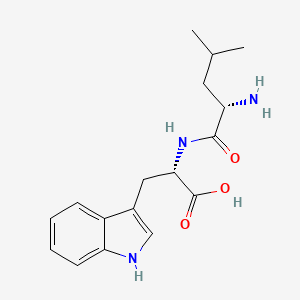
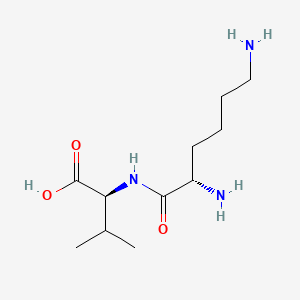
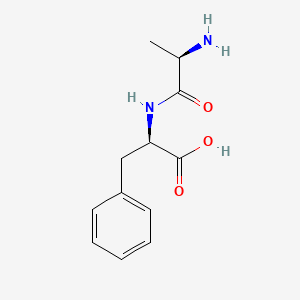
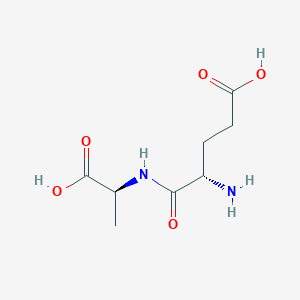
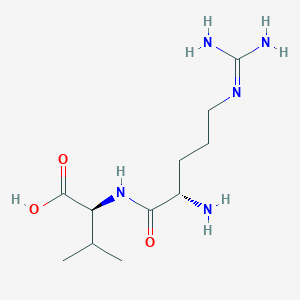
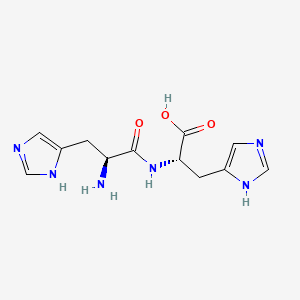
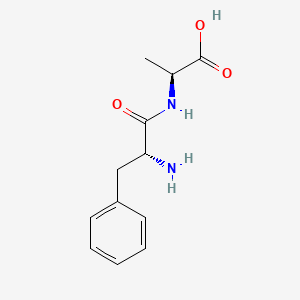
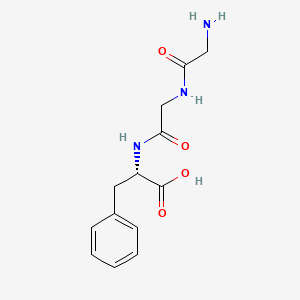
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
